N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide
CAS No.:
Cat. No.: VC8502243
Molecular Formula: C20H12FN3O4
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H12FN3O4 |
|---|---|
| Molecular Weight | 377.3 g/mol |
| IUPAC Name | N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide |
| Standard InChI | InChI=1S/C20H12FN3O4/c21-14-5-1-4-13(9-14)20-23-17-11-15(7-8-18(17)28-20)22-19(25)12-3-2-6-16(10-12)24(26)27/h1-11H,(H,22,25) |
| Standard InChI Key | JHFIEDFSKDOOHA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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Benzoxazole core: A fused bicyclic system comprising a benzene ring and an oxazole ring, providing rigidity and planar geometry conducive to π-π stacking interactions .
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3-Fluorophenyl substituent: Positioned at the 2nd carbon of the benzoxazole, the fluorine atom introduces electronegativity, influencing electronic distribution and metabolic stability .
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3-Nitrobenzamide group: Attached to the 5th carbon, the nitro group (-NO₂) serves as a strong electron-withdrawing moiety, while the benzamide linkage offers hydrogen-bonding potential .
Spectroscopic and Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₂FN₃O₄ |
| Molecular Weight | 377.33 g/mol |
| IUPAC Name | N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)N+[O-] |
| Topological Polar Surface Area | 109 Ų |
The nitro group’s electron-withdrawing nature reduces the compound’s solubility in aqueous media, necessitating polar aprotic solvents like dimethylformamide (DMF) for handling .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis follows a three-step sequence:
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Formation of 2-(3-fluorophenyl)-5-aminobenzoxazole:
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Acylation with 3-nitrobenzoyl chloride:
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Purification:
Industrial-Scale Considerations
For bulk production, modifications include:
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Continuous flow reactors: Enhance reaction homogeneity and reduce byproduct formation.
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Solvent recycling: DCM recovery via distillation lowers environmental impact.
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Catalyst optimization: Immobilized Pd catalysts improve reusability and reduce metal leaching .
Reactivity and Functional Group Transformations
Nitro Group Reduction
The 3-nitro group undergoes catalytic hydrogenation (H₂, Pd/C, ethanol) to yield the corresponding amine derivative, a potential precursor for further functionalization . This transformation is critical for modifying the compound’s electronic profile and bioactivity .
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